8-(Trifluoromethyl)quinazoline-2,4-diamine
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Overview
Description
8-(Trifluoromethyl)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of a trifluoromethyl group at the 8th position of the quinazoline ring enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 8-(Trifluoromethyl)quinazoline-2,4-diamine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common synthetic route starts with the reaction of 4-chloro-7-fluoro-6-nitroquinazoline with acetonitrile, followed by phenylamine and nucleophilic substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-(Trifluoromethyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s biological activity.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Trifluoromethyl)quinazoline-2,4-diamine has a wide range of scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as kinases and receptors. It acts as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which play a crucial role in angiogenesis and tumor growth . By inhibiting these kinases, the compound can effectively reduce the proliferation of cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
8-(Trifluoromethyl)quinazoline-2,4-diamine can be compared with other quinazoline derivatives, such as:
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its anticancer activities against various cell lines.
4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of VEGF receptor tyrosine kinases.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and biological activities make it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition and protein interactions.
Properties
IUPAC Name |
8-(trifluoromethyl)quinazoline-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)5-3-1-2-4-6(5)15-8(14)16-7(4)13/h1-3H,(H4,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYGGVLOGCJLKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(N=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919669 |
Source
|
Record name | 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139337-63-6, 915402-37-8 |
Source
|
Record name | 8-(Trifluoromethyl)-2,4-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139337-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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